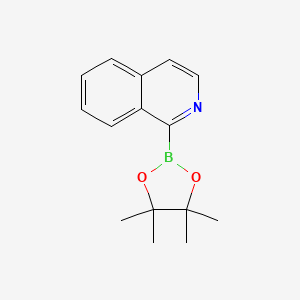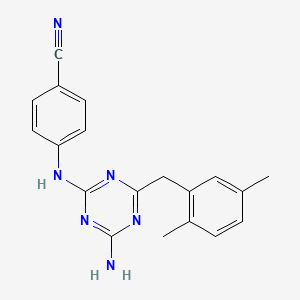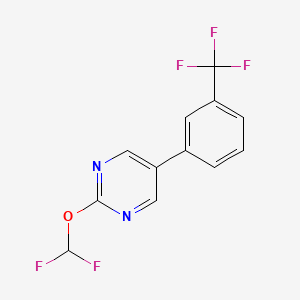
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate: is an organoboron compound that has gained attention in the field of synthetic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a cyclohexyl ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a suitable cyclohexyl precursor with a trifluoroborate reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a suitable base and solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclohexyl derivatives .
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is used as a building block for the synthesis of complex molecules. Its unique reactivity makes it valuable in the formation of carbon-boron bonds, which are essential in various organic transformations .
Biology and Medicine: Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity allows for the incorporation of boron into polymer backbones, enhancing the properties of the resulting materials.
Mécanisme D'action
The mechanism by which ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom in the trifluoroborate group can form stable complexes with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and the formation of carbon-boron bonds .
Comparaison Avec Des Composés Similaires
- ((1R,2R)-2-(Ethoxycarbonyl)cyclopropyl)trifluoroborate
- ((1R,2R)-2-Phenylcyclohexyl)trifluoroborate
- ((1R,2R)-2-Methylcyclohexyl)trifluoroborate
Uniqueness: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of an ethyl group on the cyclohexyl ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H15BF3- |
|---|---|
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
[(1R,2R)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m1/s1 |
Clé InChI |
ZLDZBOZDDCLLPA-HTQZYQBOSA-N |
SMILES isomérique |
[B-]([C@@H]1CCCC[C@H]1CC)(F)(F)F |
SMILES canonique |
[B-](C1CCCCC1CC)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)




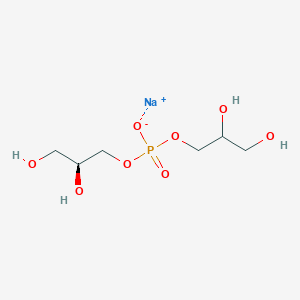
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
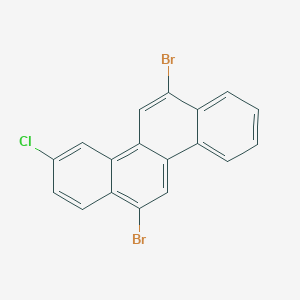
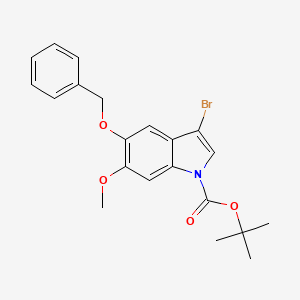
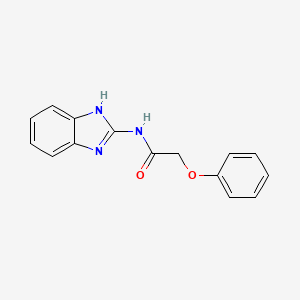
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
